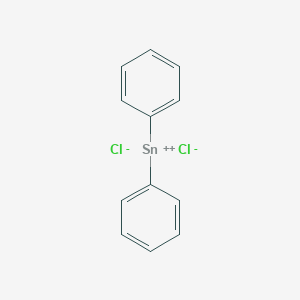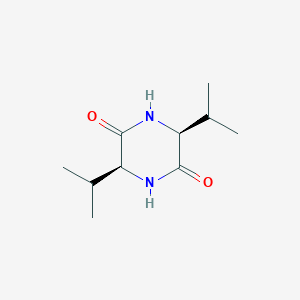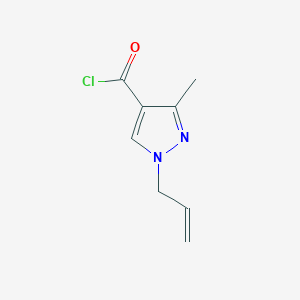
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride, also known as AMPC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. AMPC is a versatile compound that can be synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is not fully understood, but it is believed to act through multiple pathways. It has been suggested that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the activity of certain enzymes involved in tumor growth and inflammation. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have also shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can cross the blood-brain barrier, indicating its potential as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in lab experiments is its relative ease of synthesis and low toxicity profile. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for the study of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride. One area of interest is its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, further research is needed to fully understand the mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride and optimize its therapeutic potential for various diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in humans are needed to determine its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be synthesized using different methods, including the reaction of 1-allyl-3-methylpyrazole with phosgene or thionyl chloride. Another method involves the reaction of 1-allyl-3-methylpyrazole with oxalyl chloride and subsequent reaction with triethylamine and phosgene. The synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been studied for its potential pharmacological properties, including its antitumor, anti-inflammatory, and antiviral activities. Studies have shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has shown potential as an antiviral agent against hepatitis B and C viruses.
Propriétés
Numéro CAS |
113100-63-3 |
|---|---|
Nom du produit |
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride |
Formule moléculaire |
C8H9ClN2O |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
3-methyl-1-prop-2-enylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-3-4-11-5-7(8(9)12)6(2)10-11/h3,5H,1,4H2,2H3 |
Clé InChI |
ZSRDIHHMXULAOH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)Cl)CC=C |
SMILES canonique |
CC1=NN(C=C1C(=O)Cl)CC=C |
Synonymes |
1H-Pyrazole-4-carbonyl chloride, 3-methyl-1-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




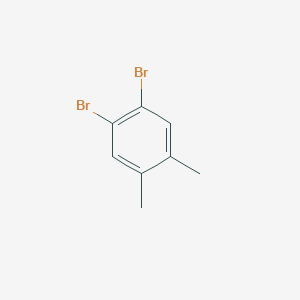

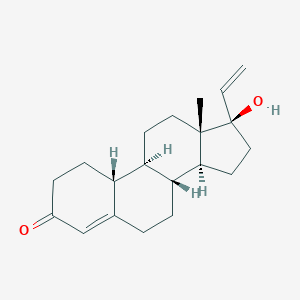
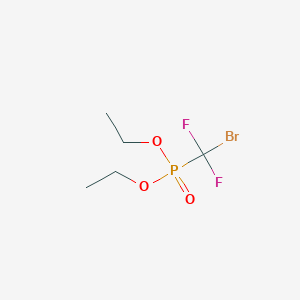
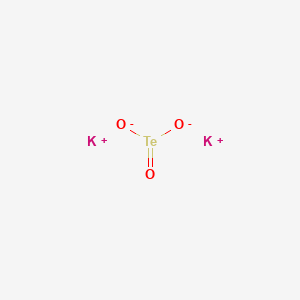
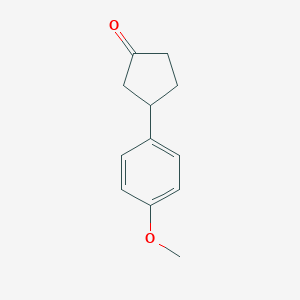


![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
